epi-12-palmatoside G

Description

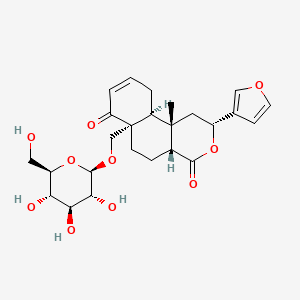

Structure

3D Structure

Properties

CAS No. |

960496-89-3 |

|---|---|

Molecular Formula |

C25H32O10 |

Molecular Weight |

492.5 g/mol |

IUPAC Name |

(2R,4aR,6aR,10aS,10bS)-2-(furan-3-yl)-10b-methyl-6a-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4a,5,6,10,10a-hexahydro-1H-benzo[f]isochromene-4,7-dione |

InChI |

InChI=1S/C25H32O10/c1-24-9-15(13-6-8-32-11-13)34-22(31)14(24)5-7-25(17(24)3-2-4-18(25)27)12-33-23-21(30)20(29)19(28)16(10-26)35-23/h2,4,6,8,11,14-17,19-21,23,26,28-30H,3,5,7,9-10,12H2,1H3/t14-,15+,16+,17-,19+,20-,21+,23+,24+,25-/m0/s1 |

InChI Key |

YROXDMYKXGMKSM-MVKHKFTQSA-N |

Isomeric SMILES |

C[C@@]12C[C@@H](OC(=O)[C@@H]1CC[C@@]3([C@H]2CC=CC3=O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=COC=C5 |

Canonical SMILES |

CC12CC(OC(=O)C1CCC3(C2CC=CC3=O)COC4C(C(C(C(O4)CO)O)O)O)C5=COC=C5 |

Origin of Product |

United States |

Source and Isolation of Epi 12 Palmatoside G

Spectroscopic Elucidation and Structural Confirmation

Confirmation as a New Furanoditerpenoid

There are no published studies, including spectroscopic data (e.g., ¹H-NMR, ¹³C-NMR, MS, IR), to confirm the identification and structure of epi-12-palmatoside G as a new furanoditerpenoid.

Stereochemical Assignment Considerations

Details regarding the stereochemical assignment of this compound, including any specific challenges or considerations in determining the configuration at the C-12 position and other chiral centers, are not documented in scientific literature.

Chemical Synthesis and Biotransformation of Epi 12 Palmatoside G

Synthetic Strategies and Analog Preparation

The synthesis of complex natural product glycosides like epi-12-palmatoside G is a challenging endeavor in organic chemistry. General methodologies for creating such molecules typically involve the coupling of a sugar moiety to an aglycone precursor and subsequent modifications.

The laboratory synthesis of this compound would likely involve glycosylation reactions, where a sugar unit is attached to the aglycone core. mdpi.com This is a common strategy for the synthesis of various flavonoid and terpenoid glycosides. unpad.ac.id These reactions typically couple a glycosyl donor, an activated form of the sugar, with a glycosyl acceptor, the aglycone or a precursor to it. Common methods for the synthesis of O-glycosides include the Koenigs-Knorr method and the use of glycosyl trichloroacetimidates. unpad.ac.id The stereoselectivity of the glycosidic bond is a critical aspect of these syntheses. semanticscholar.org

Despite these general principles, specific published protocols detailing the total synthesis of this compound, including the choice of precursors, protecting group strategies, and reaction conditions for the glycosylation step, are not readily found in the reviewed scientific literature.

Derivatization of natural products is a common strategy to create novel analogs with potentially improved properties. For a compound like this compound, semi-synthetic modifications could be explored. These might include reactions such as oxidation, reduction, or hydrolysis of the glycosidic bond to yield the aglycone. mdpi.com For instance, derivatization of other diterpenoids has been performed to create new compounds. researchgate.net However, specific studies detailing the derivatization or semi-synthetic modification of this compound are not described in the available research.

Biotransformational Pathways

Biotransformation utilizes biological systems, such as microorganisms or isolated enzymes, to perform chemical modifications on a substrate. mdpi.com This approach offers advantages of high specificity and mild reaction conditions. nih.gov

Microbial transformation is a widely used technique for modifying natural products, including terpenoids. nih.gov Various microorganisms, including fungi and bacteria, can introduce hydroxyl groups, cleave glycosidic bonds, or perform other modifications on complex molecules. christuniversity.inpoltekkesaceh.ac.id For example, the biotransformation of saponins, another class of glycosides, by microbes often involves the hydrolysis of sugar chains. mdpi.com While it is plausible that microbial systems could be used to produce or modify this compound, specific research identifying microorganisms that can achieve this transformation has not been found in the reviewed literature.

The enzymatic synthesis of glycosides is an alternative to chemical methods, often providing excellent regio- and stereoselectivity. nih.govdokumen.pub Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated donor to an acceptor molecule. nih.gov Another class of enzymes, glycosynthases, which are engineered glycosidases, can also be used for the synthesis of glycosides. nih.govdokumen.pub These enzymatic approaches could theoretically be applied to the synthesis of this compound by glycosylating its furanoditerpenoid aglycone. Furthermore, enzymes like cytochrome P450 monooxygenases are known to be involved in the biosynthesis of furanoditerpenoids by modifying the diterpene scaffold. While these enzymatic tools are powerful for the synthesis of glycosides, their specific application to produce this compound from its precursors has not been detailed in the available scientific reports.

Biological Activities of Epi 12 Palmatoside G: in Vitro and Preclinical Investigations

Antioxidant Activity

The antioxidant properties of epi-12-palmatoside G have been inferred from studies on extracts containing the compound and the known activities of its chemical class, the furanoditerpenoids. researchgate.net

In Vitro Radical Scavenging Mechanisms

As a furanoditerpenoid, this compound belongs to a class of compounds recognized for their antioxidant capabilities. researchgate.net While direct radical scavenging data for the isolated compound is not extensively detailed in the reviewed literature, its presence in plant extracts with demonstrated antioxidant effects suggests a potential contribution. For instance, this compound was identified as a constituent of a litchi peel ethyl acetate (B1210297) extract that exhibited potent anti-lipid peroxidative effects. researchgate.net This activity is crucial as lipid peroxidation byproducts can intensify oxidative stress, leading to cellular damage. researchgate.net The antioxidant potential of such phytochemicals is often linked to their ability to counteract oxidative stress associated with various chronic diseases. dokumen.pub

Cellular Antioxidant Defense Modulation

Preclinical evidence suggests that extracts containing this compound can modulate the body's endogenous antioxidant defense systems. In a study using a fructose/streptozotocin-induced diabetic rat model, an ethyl acetate extract from litchi peel, which contains this compound, was shown to improve the activity of key antioxidant enzymes. mdpi.comnih.gov Specifically, the administration of the extract led to significantly higher pancreatic activity of catalase and superoxide (B77818) dismutase (SOD) compared to untreated diabetic rats. mdpi.com SOD is responsible for converting harmful superoxide ions into hydrogen peroxide, which is then reduced to water by catalase. mdpi.com This amelioration of STZ-induced damage in pancreatic tissue suggests that the extract, and potentially its constituents like this compound, helps mitigate reactive oxygen species (ROS) damage by enhancing the enzymatic antioxidant shield. mdpi.comnih.gov

Antidiabetic Potential

This compound has been investigated for its potential role in managing diabetes, with research focusing on enzyme inhibition and glycemic control mechanisms.

Alpha-Glucosidase Enzyme Inhibition

Research indicates that this compound may exert antidiabetic effects through the inhibition of α-glucosidase. smolecule.com This enzyme plays a critical role in carbohydrate digestion, and its inhibition can slow the absorption of glucose, thereby reducing postprandial blood glucose spikes. nih.govsmolecule.com Studies on litchi peel extracts, which have been shown to contain this compound, revealed a potent α-glucosidase inhibitory potential. researchgate.netnih.gov This finding directly correlates the presence of such bioactive compounds with a mechanism known to aid in glycemic control. nih.gov

Mechanisms of Glycemic Control Influence in Preclinical Models

Beyond enzyme inhibition, extracts containing this compound have demonstrated broader effects on glycemic control in preclinical diabetic models. In diabetic rats, treatment with a litchi peel extract containing the compound improved glucose tolerance. nih.gov The study suggested that the extract's mechanism involves enhancing glycogen (B147801) storage in the liver and muscles. researchgate.netnih.gov Furthermore, it appeared to modulate insulin-mediated signaling pathways for glucose uptake and utilization, as evidenced by improved muscle hexokinase activity and Akt phosphorylation. researchgate.netnih.gov These findings point to a multi-faceted influence on glucose metabolism.

Anti-inflammatory Effects

Direct anti-inflammatory activity has been documented for this compound. A key study investigating components from Fibraurea tinctoria demonstrated that this compound, along with several other isolated furanoditerpenoids, could inhibit the production of nitric oxide (NO) in macrophages. nih.govmdpi.com The inhibition was observed at a concentration range of 1–4 μg/mL. nih.govmdpi.com Overproduction of NO is a hallmark of inflammatory processes, and its inhibition is a common target for anti-inflammatory agents. This dose-dependent effect highlights a specific mechanism through which this compound may exert its anti-inflammatory action. researchgate.net

Data Tables

Table 1: Observed Biological Activities of Extracts Containing this compound

| Activity | Model System | Extract Source | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Anti-lipid Peroxidative | In Vitro | Litchi Peel | Potent inhibition of lipid peroxidation | researchgate.net |

| Antioxidant Enzyme Modulation | Diabetic Rat Model | Litchi Peel | Increased pancreatic SOD and catalase activity | mdpi.com, nih.gov |

| Alpha-Glucosidase Inhibition | In Vitro | Litchi Peel | Strong inhibitory potential | researchgate.net, nih.gov |

Table 2: In Vitro Anti-inflammatory Activity of this compound

| Compound | Source | Assay | Finding | Concentration | Reference(s) |

|---|

Inhibition of Nitric Oxide Production in Macrophages

A key indicator of the anti-inflammatory potential of a compound is its ability to modulate the production of nitric oxide (NO), a significant signaling molecule and mediator in the inflammatory process. Overproduction of NO by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation.

Studies have demonstrated that this compound possesses inhibitory activity against NO production in macrophages. mdpi.com Research involving components isolated from Fibraurea tinctoria showed that this compound inhibited nitric oxide production in a dose-dependent manner at concentrations between 1 and 4 μg/mL. mdpi.comresearchgate.net This finding suggests that this compound can directly interfere with inflammatory pathways in immune cells. For context, other furanoditerpenoids isolated from the same plant, such as fibrauretin A, also demonstrated potent inhibition of NO production. ncl.edu.tw

| Compound | Biological Activity | Effective Concentration | Cell Line | Source |

|---|---|---|---|---|

| This compound | Inhibition of Nitric Oxide (NO) Production | 1-4 µg/mL | Macrophages | mdpi.comresearchgate.net |

| Fibrauretin A | Inhibition of Nitric Oxide (NO) Production | < 2 µg/mL | Not Specified | ncl.edu.tw |

Modulation of Inflammatory Mediators and Signaling Pathways

While the inhibitory effect of this compound on nitric oxide production is established, specific details regarding its influence on other inflammatory mediators, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6) and the signaling pathways that govern their expression (e.g., NF-κB, MAPK), are not extensively detailed in current research.

However, the broader context of compounds isolated from the Tinospora and Fibraurea genera provides a potential framework. For instance, compounds from Tinospora species have been shown to modulate cytokine release and influence signaling pathways like MAPK and NF-κB. nih.govresearchgate.net Similarly, other natural compounds are known to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and suppressing the phosphorylation of key proteins in the MAPK signaling pathway. researchgate.nettandfonline.com These established mechanisms for structurally related or functionally similar natural products suggest potential avenues for future investigation into the precise molecular targets of this compound in the inflammatory cascade.

Cytochrome P450 Enzyme Modulation

The interaction of natural compounds with metabolic enzymes is a critical area of pharmacological research, as it determines potential herb-drug interactions and influences the compound's own metabolic fate.

Inhibition of CYP3A4 Activity (Contextual within Fibraurea tinctoria Extract Components)

Research into the enzymatic inhibitory profile of Fibraurea tinctoria extracts has revealed significant activity against Cytochrome P450 3A4 (CYP3A4), a pivotal enzyme in human drug metabolism. Studies have shown that a methanol (B129727) extract of Fibraurea tinctoria inhibited CYP3A4 with an IC50 value of 5.10 μg/mL. mdpi.com

However, this inhibitory activity has not been attributed to this compound. Instead, investigations have identified other constituents of the plant, specifically the protoberberine alkaloids palmatine (B190311) and jatrorrhizine (B191652), as potent inhibitors of CYP3A4. researchid.concl.edu.tw Palmatine and jatrorrhizine demonstrated significant inhibitory effects with IC50 values of 0.9 μM and 2.1 μM, respectively. researchid.concl.edu.tw Therefore, the observed CYP3A4 inhibition by the plant extract is primarily due to its alkaloid content rather than its furanoditerpenoid components like this compound.

| Compound/Extract | Enzyme Inhibited | IC50 Value | Source |

|---|---|---|---|

| Methanol Extract (Fibraurea tinctoria) | CYP3A4 | 5.10 µg/mL | mdpi.com |

| Palmatine | CYP3A4 | 0.9 µM | researchid.concl.edu.tw |

| Jatrorrhizine | CYP3A4 | 2.1 µM | researchid.concl.edu.tw |

Implications for Xenobiotic Metabolism

The inhibition of CYP3A4 by components within Fibraurea tinctoria extracts has significant implications for xenobiotic metabolism. CYP3A4 is responsible for the metabolism of approximately 50% of all clinically used drugs. The potent inhibition of this enzyme by alkaloids like palmatine and jatrorrhizine, which are co-isolated with this compound, points to a high potential for herb-drug interactions. researchid.concl.edu.tw

Should an extract containing these compounds be consumed alongside a drug that is a substrate for CYP3A4, the drug's metabolism could be significantly slowed. This would lead to increased plasma concentrations and a heightened risk of toxicity. This underscores the importance of evaluating the complete phytochemical profile of a plant extract, as biological activity is often the result of synergistic or additive effects of multiple constituents. While this compound's primary documented activity is anti-inflammatory, its presence alongside potent enzyme inhibitors in its natural source is a critical consideration for pharmacology.

Mechanistic Investigations of Epi 12 Palmatoside G Biological Actions

Identification of Putative Molecular Targets

Direct molecular targets of epi-12-palmatoside G have not been definitively identified in the existing scientific literature. However, its observed biological activities provide strong indications of its putative targets. The compound's potent anti-inflammatory and cytotoxic properties suggest that it interacts with key proteins involved in inflammation and cell death pathways.

Anti-inflammatory Targets:

The primary reported anti-inflammatory effect of this compound is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.comnih.gov This strongly suggests that a key molecular target is likely inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. mdpi.com The inhibition could occur through direct action on the enzyme or, more commonly for this class of compounds, by suppressing the expression of the iNOS gene. mdpi.com

Other potential targets in the inflammatory cascade include upstream signaling proteins that regulate iNOS expression. These may include components of the Toll-like receptor 4 (TLR4) signaling pathway, which is activated by LPS. mdpi.com Key proteins in this pathway, such as kinases and transcription factors, are plausible targets.

Cytotoxic Targets:

The cytotoxic activity of this compound against various cancer cell lines points to molecular targets within pathways that control cell proliferation, survival, and death. stuartxchange.org For many glycosides, a primary mechanism of cytotoxicity is the induction of apoptosis. d-nb.inforesearchgate.net Therefore, putative targets include proteins of the Bcl-2 family, which regulate mitochondrial integrity, and caspases, the executive enzymes of apoptosis. d-nb.inforesearchgate.net Specifically, initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) are likely affected. nih.gov

Some furanoditerpenoids have also been shown to inhibit the STAT3 signaling pathway, which is crucial for the proliferation and survival of many cancer cells, by interacting with the SH2 domain of STAT3 and preventing its dimerization. acs.org This presents another plausible molecular target for this compound.

| Biological Activity | Putative Molecular Target | Potential Interaction |

| Anti-inflammatory | Inducible Nitric Oxide Synthase (iNOS) | Inhibition of enzyme activity or gene expression |

| Anti-inflammatory | Nuclear Factor-kappa B (NF-κB) | Inhibition of activation and nuclear translocation |

| Anti-inflammatory | Mitogen-Activated Protein Kinases (MAPKs) | Modulation of phosphorylation cascade |

| Cytotoxic | Caspase family proteins (e.g., Caspase-3, -9) | Activation leading to apoptosis |

| Cytotoxic | Bcl-2 family proteins (e.g., Bax, Bcl-2) | Modulation of protein levels to favor apoptosis |

| Cytotoxic | Signal Transducer and Activator of Transcription 3 (STAT3) | Inhibition of dimerization and activation |

Cellular Pathway Analysis

The biological actions of this compound are mediated through its modulation of complex cellular signaling pathways. Based on its known effects, the compound is likely to interfere with key inflammatory and apoptotic pathways.

Modulation of Inflammatory Pathways:

The inhibition of LPS-induced NO production is a hallmark of interference with the NF-κB and/or MAPK signaling pathways. nih.gov LPS activation of TLR4 on macrophages typically triggers a cascade that leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of NF-κB (IκBα). frontiersin.org This phosphorylation marks IκBα for degradation, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS and COX-2. mdpi.comresearchgate.net It is plausible that this compound inhibits one or more steps in this pathway, thereby preventing iNOS expression.

Simultaneously, LPS activates MAPK pathways, including ERK, JNK, and p38. thermofisher.com These kinases can also contribute to the inflammatory response by activating other transcription factors, such as AP-1, which can work in concert with NF-κB to promote the expression of inflammatory mediators. ebi.ac.uk The anti-inflammatory effects of many natural glycosides are attributed to their ability to suppress the phosphorylation and activation of these MAPKs. nih.gov

Induction of Apoptotic Pathways:

The cytotoxicity of this compound in cancer cells is likely due to the induction of apoptosis. stuartxchange.org Apoptosis can be initiated via two main routes: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways, both of which converge on the activation of executioner caspases. kaimosi.com Many natural glycosides induce apoptosis through the intrinsic pathway. d-nb.info This involves causing stress to the endoplasmic reticulum or mitochondria, leading to the release of cytochrome c. mdpi.com Released cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9. mdpi.com Activated caspase-9 then cleaves and activates executioner caspases like caspase-3, leading to the dismantling of the cell. mdpi.commdpi.com Given the known mechanisms of similar compounds, it is highly probable that this compound triggers such a caspase cascade.

| Pathway | Observed Effect | Postulated Mechanism |

| NF-κB Signaling | Inhibition of NO production | Prevention of IκBα degradation and subsequent NF-κB nuclear translocation, leading to decreased iNOS gene expression. researchgate.net |

| MAPK Signaling | Inhibition of NO production | Suppression of ERK, JNK, and/or p38 phosphorylation, preventing the activation of transcription factors that drive iNOS expression. nih.gov |

| Intrinsic Apoptosis | Cytotoxicity in cancer cells | Induction of mitochondrial stress, release of cytochrome c, and activation of the caspase-9 and caspase-3 cascade. d-nb.inforesearchgate.net |

Enzyme Kinetics and Receptor Binding Studies

Specific enzyme kinetic and receptor binding data for this compound are limited in the current scientific literature. However, some quantitative data on its inhibitory activity in cell-based assays are available.

Inhibition of Nitric Oxide Production:

A key piece of data comes from a study on the anti-inflammatory constituents of Fibraurea tinctoria. In this study, this compound was shown to inhibit NO production in LPS-induced RAW 264.7 macrophages.

| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |

| This compound | Inhibition of LPS-induced NO production | RAW 264.7 | < 5 | mdpi.com |

This IC₅₀ value indicates potent anti-inflammatory activity at the cellular level. However, it does not distinguish between direct inhibition of the iNOS enzyme and suppression of its expression. To determine the precise mechanism, further studies are required. These would include enzyme kinetic analyses with purified iNOS to determine if this compound acts as a competitive, non-competitive, or uncompetitive inhibitor, and to calculate its inhibition constant (Ki).

Receptor and Enzyme Binding:

Currently, there are no published studies detailing the direct binding of this compound to any specific receptor or enzyme. Molecular docking studies, which computationally predict the binding affinity and mode of interaction between a ligand and a target protein, have been performed for other furanoditerpenoids and glycosides against targets like STAT3, COX-2, and NF-κB. acs.orgmdpi.comfrontiersin.org Similar in silico studies for this compound would be invaluable for prioritizing molecular targets for experimental validation. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could then be employed to experimentally determine binding affinities (KD), and association (kon) and dissociation (koff) rate constants with these putative targets.

Structure Activity Relationship Sar Studies of Epi 12 Palmatoside G

Influence of Specific Glycosylation Patterns on Bioactivity

The glycosidic portion of a natural compound can significantly modulate its pharmacokinetic and pharmacodynamic properties. In the case of furanoditerpenoid glycosides, the presence and nature of the sugar moiety are often critical determinants of bioactivity. While specific SAR studies on a wide range of epi-12-palmatoside G analogs with varying glycosylation are limited, comparative analysis of related compounds from Fibraurea tinctoria offers valuable insights.

Research on furanoditerpenoids isolated from Fibraurea tinctoria has highlighted the role of the glycosyl group in their anti-inflammatory activity, particularly in the inhibition of nitric oxide (NO) production. mdpi.com For instance, a comparison between furanoditerpenoids with and without a glucose moiety reveals the impact of glycosylation.

| Compound | Glycosylation Status | Reported Bioactivity (e.g., Inhibition of NO production) |

|---|---|---|

| This compound | Glycosylated (with β-D-glucopyranosyl) | Inhibits NO production mdpi.com |

| Fibraurin | Non-glycosylated | Inhibits NO production mdpi.com |

| Fibrauretinoside A | Glycosylated | Inhibits NO production mdpi.com |

Role of Hydroxyl Group Configurations and Substitutions on Biological Interactions

The number and position of hydroxyl (-OH) groups on both the aglycone and the sugar moiety are well-established determinants of the biological activity of many natural products. These groups can participate in hydrogen bonding with biological targets such as enzymes and receptors, influencing binding affinity and specificity.

In the context of furanoditerpenoids from Fibraurea tinctoria, the configuration of hydroxyl groups appears to play a role in their anti-inflammatory capacity. A comparative analysis of the structures of co-isolated furanoditerpenoids provides preliminary insights into these relationships.

| Compound | Key Hydroxyl Group Features | Observed Impact on Bioactivity |

|---|---|---|

| epi-8-hydroxycolumbin | Hydroxyl group at C-8 | Potent inhibitor of NO production nih.gov |

| Columbin | Lacks hydroxyl group at C-8 | Less potent inhibitor of NO production compared to its hydroxylated analog nih.gov |

Impact of Aglycone Moiety Structure on Pharmacological Profile

The aglycone, or the non-sugar part of a glycoside, forms the core scaffold that dictates the fundamental pharmacological properties of the molecule. In furanoditerpenoids, the structure of this aglycone can vary, leading to a diverse range of biological activities. The clerodane diterpene skeleton, characteristic of many compounds from Fibraurea and the related genus Tinospora, provides a key framework for these activities. nih.govsemanticscholar.org

The pharmacological profile of furanoditerpenoid glycosides is profoundly influenced by the stereochemistry and functional groups of the aglycone moiety. While direct SAR studies modifying the aglycone of this compound are not extensively documented, comparisons with other furanoditerpenoids from Fibraurea tinctoria with the same glycosidic unit but different aglycone structures would be highly informative.

| Compound | Aglycone Structural Class | Associated Pharmacological Profile |

|---|---|---|

| This compound | Furanoditerpenoid | Anti-inflammatory (NO inhibition) mdpi.com |

| Palmatine (B190311) | Protoberberine Alkaloid | Inhibitor of cytochrome P450 3A4 researchgate.net |

| Jatrorrhizine (B191652) | Protoberberine Alkaloid | Inhibitor of cytochrome P450 3A4 researchgate.net |

Although palmatine and jatrorrhizine are not furanoditerpenoids, their co-isolation with this compound from Fibraurea tinctoria and their distinct pharmacological profiles highlight the critical role of the aglycone structure. researchgate.net Within the furanoditerpenoid class itself, subtle changes in the aglycone, such as the presence of lactone rings, epoxide groups, or different substitution patterns, can lead to significant variations in bioactivity. For example, studies on clerodane diterpenes have shown that the stereochemistry of the decalin ring system and the nature of the side chain at C-9 are crucial for their biological effects. nih.govrsc.org

Computational Chemistry and Molecular Modeling of Epi 12 Palmatoside G

Molecular Docking Simulations with Analogous Structures (e.g., Palmatoside G) against Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to screen virtual libraries of compounds against a protein target to identify potential inhibitors or modulators. While specific docking studies on epi-12-palmatoside G are not extensively documented, research on its close analogue, palmatoside G, provides valuable insights into its potential interactions with various biological targets.

In silico studies have explored the binding affinity of palmatoside G against several key proteins implicated in human diseases. For instance, in the search for potential inhibitors of SARS-CoV-2, palmatoside G was docked against the main protease (Mpro), a crucial enzyme for viral replication. The docking score for palmatoside G was found to be in the range of -5.02 to -5.72 kcal/mol, indicating a notable binding affinity. researchgate.net

Another study investigating potential treatments for Alzheimer's disease identified palmatoside G as a compound with a high docking score against relevant target proteins. nih.gov Although specific binding energy values were not detailed, its performance was comparable to other known bioactive phytoconstituents like rutin (B1680289) and quercetin. nih.gov Further analysis of palmatoside G's interaction with a cancer-related receptor revealed specific molecular bonds, including two conventional hydrogen bonds, nine van der Waals interactions, and several carbon-hydrogen and pi-alkyl bonds, which contribute to the stability of the ligand-receptor complex. gsarpublishers.com

These docking studies collectively suggest that palmatoside G, and by extension this compound, possesses a molecular framework suitable for interacting with the binding sites of various therapeutically relevant proteins.

Table 1: Molecular Docking Data for Palmatoside G Against Various Biological Targets

| Target Protein/Disease Context | Docking Score (kcal/mol) | Key Interactions Noted | Reference |

|---|---|---|---|

| SARS-CoV-2 Main Protease | -5.02 to -5.72 | Not specified | researchgate.net |

| Alzheimer's Disease Targets | High docking score reported | Not specified | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling Applications

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new or untested compounds, thereby streamlining the drug discovery process.

In the context of screening large libraries of natural products, QSAR methodologies are often applied. A study focused on identifying novel phyto-inhibitors of topoisomerase II alpha, a key enzyme in cancer progression, utilized a preliminary screening based on Lipinski's rule of five to assess the drug-likeness of 240 phytochemicals. gsconlinepress.com Palmatoside G was among the compounds from Tinospora cordifolia that met the criteria for good oral bioavailability. gsconlinepress.com

While palmatoside G itself was not used to build the final predictive model in that particular study, its initial qualification highlights the application of QSAR-related principles in filtering large compound libraries. gsconlinepress.com The study went on to develop a robust 3D-QSAR model with high predictive accuracy (R² = 0.954, Q² = 0.851) for a set of topoisomerase II alpha inhibitors. gsconlinepress.com The application of such models can help in prioritizing compounds like palmatoside G and its analogues for further experimental testing or for chemical modification to enhance their predicted activity against a specific target.

Molecular Dynamics Simulations for Conformational and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems, including the conformational changes of proteins and ligands and the stability of their complexes. mdpi.comnih.gov This technique complements molecular docking by offering a dynamic view of the binding process and the stability of the interactions over time.

Following up on molecular docking studies that showed a high binding affinity of palmatoside G for proteins associated with Alzheimer's disease, molecular dynamics simulations were performed. nih.gov These simulations are crucial for validating the stability of the docked poses and understanding the dynamic nature of the interactions within the binding pocket. nih.gov The study subjected the docked complexes of several promising phytoconstituents, including palmatoside G, to MD simulations to assess their stability. nih.gov While the galangin-acetylcholinesterase complex was identified as the most stable, the inclusion of palmatoside G in these simulations underscores its significance as a promising candidate. nih.gov

MD simulations can reveal subtle conformational adjustments in both the ligand and the protein that are critical for binding. nih.gov By analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation period (e.g., 100 nanoseconds), researchers can confirm whether a ligand remains stably bound or if the initial docked pose is transient. nih.gov Such studies are vital for confirming that compounds like palmatoside G and its isomers can form a lasting and stable interaction with their biological targets.

Future Research Directions for Epi 12 Palmatoside G

Elucidation of the Complete Biosynthetic Pathway

The biogenesis of epi-12-palmatoside G within its natural plant sources is a critical area for future inquiry. While it is known to be a furanoditerpenoid, the specific enzymatic steps and genetic machinery responsible for its assembly are yet to be fully elucidated. acs.orgrsc.org Future research should focus on identifying and characterizing the enzymes involved in the intricate cyclization, oxidation, and glycosylation reactions that lead to the final structure of this compound. Techniques such as isotope labeling studies, transcriptomics of the source organism (Fibraurea tinctoria), and in vitro enzymatic assays will be instrumental in mapping this complex pathway. A thorough understanding of its biosynthesis could pave the way for biotechnological production methods.

Development of Enhanced Synthetic Methodologies

Currently, the primary source of this compound is through extraction from its natural plant source, Fibraurea tinctoria. smolecule.com To ensure a sustainable and scalable supply for extensive research and potential future applications, the development of efficient and stereoselective total synthesis or semi-synthetic strategies is paramount. Future synthetic efforts should aim to improve upon existing general methods for glycosylation and the construction of the complex furanoditerpenoid core. smolecule.com The development of novel catalytic methods and protecting group strategies will be crucial in achieving a high-yielding and cost-effective synthesis. Such advancements would not only provide a reliable source of the compound but also enable the creation of analogues for structure-activity relationship (SAR) studies.

Discovery of Novel Biological Targets and Therapeutic Applications

Preliminary investigations have suggested a range of biological activities for this compound and related compounds, including antioxidant, anti-inflammatory, and antidiabetic effects. smolecule.comnih.gov For instance, it has been shown to inhibit nitric oxide (NO) production in macrophages and has demonstrated potential as an α-glucosidase inhibitor. nih.govmdpi.com

However, the specific molecular targets through which this compound exerts these effects remain largely unknown. Future research should employ a variety of modern pharmacological and biochemical techniques to identify and validate its direct biological targets. This could include affinity chromatography, proteomics-based approaches, and computational docking studies. A significant area of interest lies in its potential interaction with key signaling pathways related to inflammation and metabolic diseases. For example, compounds from Fibraurea tinctoria have been shown to inhibit cytochrome P450 3A4 (CYP3A4), suggesting a potential for herb-drug interactions that warrants further investigation for this compound specifically. acs.orgresearchgate.net Uncovering these targets will be instrumental in delineating its mechanism of action and identifying novel therapeutic applications.

Table 1: Reported Biological Activities of this compound and Related Compounds

| Biological Activity | Finding | Reference |

| Anti-inflammatory | Inhibition of nitric oxide (NO) production in macrophages. | nih.govmdpi.com |

| Antidiabetic | Potential α-glucosidase inhibitory activity. | smolecule.commdpi.com |

| Antioxidant | General antioxidant properties have been noted for compounds from the source plant. | smolecule.com |

| Enzyme Inhibition | Other compounds from Fibraurea tinctoria inhibit cytochrome P450 3A4 (CYP3A4). | acs.orgresearchgate.net |

Integration of Omics Technologies for Comprehensive Action Profiling

To gain a holistic understanding of the biological effects of this compound, future research should leverage the power of "omics" technologies. Transcriptomics, proteomics, and metabolomics studies can provide a comprehensive snapshot of the global changes in gene expression, protein levels, and metabolic profiles in cells or organisms treated with the compound. This systems-level approach can help to identify novel signaling pathways and cellular processes modulated by this compound, moving beyond a single-target perspective. researchgate.netresearchgate.net For example, metabolomic profiling could reveal alterations in key metabolic pathways related to its observed antidiabetic potential. Integrating these multi-omics datasets will be crucial for constructing a comprehensive profile of its mechanism of action and for identifying potential biomarkers of its activity.

Q & A

Q. What are the primary challenges in isolating epi-12-palmatoside G from natural sources, and what chromatographic techniques are optimal for its purification?

Methodological Answer:

- Step 1 : Pre-purification requires solvent extraction (e.g., ethanol/water mixtures) to remove polar impurities. Validate solubility profiles using thin-layer chromatography (TLC) .

- Step 2 : Employ column chromatography with silica gel or reversed-phase (C18) stationary phases. Monitor fractions via UV-Vis at λmax 210–230 nm, characteristic of triterpenoid glycosides .

- Step 3 : Final purification via preparative HPLC (e.g., acetonitrile/water gradient elution). Use mass spectrometry (LC-MS) to confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 943.5) .

Q. How can researchers verify the structural identity of this compound using spectroscopic methods, and what key spectral markers should be prioritized?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Prioritize <sup>13</sup>C NMR for glycosidic linkage confirmation (δ 95–110 ppm for anomeric carbons) and <sup>1</sup>H NMR for sugar moiety protons (δ 3.0–5.5 ppm). Compare with literature data for epimeric differentiation at C-12 .

- Infrared (IR) Spectroscopy : Identify hydroxyl (3400–3500 cm<sup>−1</sup>) and ester carbonyl (1700–1750 cm<sup>−1</sup>) stretches to rule out oxidation artifacts .

- Circular Dichroism (CD) : Use CD spectra to confirm stereochemistry at chiral centers, particularly C-12 and sugar moieties .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions between in vitro and in vivo bioactivity data for this compound?

Methodological Answer:

- Hypothesis Testing : Design parallel assays (e.g., cell-based vs. animal models) under standardized conditions (pH, temperature, dosing intervals) to isolate pharmacokinetic variables (e.g., bioavailability, metabolism) .

- Data Normalization : Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to compare dose-response curves. Report effect sizes and confidence intervals to quantify discrepancies .

- Metabolomic Profiling : Use LC-MS/MS to track metabolite formation in vivo and correlate with in vitro degradation pathways .

Q. How can computational modeling be integrated with empirical data to predict the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:

- Molecular Docking : Simulate ligand-receptor interactions (e.g., with COX-2 or α-glucosidase) using AutoDock Vina. Validate docking scores against IC50 values from enzyme inhibition assays .

- QSAR Modeling : Train models with descriptors (e.g., logP, polar surface area) derived from synthesized analogs. Cross-validate predictions using leave-one-out (LOO) or k-fold methods .

- Dynamic Simulations : Perform molecular dynamics (MD) simulations (≥100 ns) to assess binding stability under physiological conditions (e.g., solvation, temperature) .

Q. What quality control protocols are essential for ensuring batch-to-batch consistency in this compound samples used across multiple studies?

Methodological Answer:

- Standardized Analytical Workflow :

- Purity : HPLC-DAD (≥95% purity threshold; retention time ±0.2 min) .

- Stability : Accelerated degradation studies (40°C/75% RH for 6 months) with periodic LC-MS analysis .

- Reference Materials : Use certified reference standards (CRS) from repositories like NIST or EDQM. Cross-calibrate instruments quarterly .

- Inter-lab Validation : Participate in round-robin trials to assess reproducibility using blinded samples. Report relative standard deviations (RSD) for key metrics (e.g., IC50) .

Q. How should researchers design dose-response experiments to evaluate the cytotoxicity of this compound while minimizing false-positive results?

Methodological Answer:

- Cell Line Selection : Use at least two distinct lines (e.g., HepG2 for liver toxicity, MCF-7 for breast cancer). Include non-cancerous lines (e.g., HEK293) as controls .

- Endpoint Assays : Combine MTT/WST-1 assays with flow cytometry (Annexin V/PI staining) to differentiate apoptosis from necrosis. Normalize data to untreated controls .

- Statistical Power : Calculate sample size using G*Power (α=0.05, β=0.2). Replicate experiments ≥3 times to ensure reliability .

Data Analysis and Contradiction Management

Q. What methodologies are recommended for reconciling conflicting NMR assignments of this compound in published studies?

Methodological Answer:

- Comparative Spectral Analysis : Compile <sup>13</sup>C NMR data from multiple sources into a unified table. Highlight deviations >0.5 ppm and re-examine sample preparation (e.g., solvent, concentration) .

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict chemical shifts. Compare with experimental data to identify misassignments .

- Collaborative Verification : Share raw FID files via open-access platforms (e.g., Zenodo) for independent reprocessing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.